Molecular Weight and Lipophilicity Reduction Versus PAC-1 Improves Lead-Likeness for CNS and Solubility-Limited Assays
303092-85-5 exhibits a molecular weight of 351.46 Da and a calculated clogP of 3.23, which are substantially lower than those of PAC-1 (MW = 392.49 Da, clogP ≈ 3.8) [1]. The topological polar surface area (TPSA) of 55.21 Ų for 303092-85-5 is also reduced relative to PAC-1 (~67 Ų) . These differences place 303092-85-5 closer to the center of lead-like chemical space defined by the Rule of Five (RO5) [1]. For CNS-targeted programs, the lower TPSA of 303092-85-5 is particularly relevant, as TPSA < 60 Ų is associated with improved blood–brain barrier penetration [1].
| Evidence Dimension | Physicochemical property comparison (MW, clogP, TPSA) |
|---|---|
| Target Compound Data | MW = 351.46 Da; clogP = 3.23; TPSA = 55.21 Ų; HBA = 6; HBD = 1 |
| Comparator Or Baseline | PAC-1 (CAS 315183-21-2): MW = 392.49 Da; clogP ≈ 3.8; TPSA ≈ 67 Ų; HBA = 5; HBD = 2 |
| Quantified Difference | ΔMW = -41.03 Da (-10.4%); ΔclogP ≈ -0.57 log units; ΔTPSA ≈ -12 Ų |
| Conditions | Calculated properties using standard cheminformatics algorithms (clogP via fragment-based method; TPSA via Ertl algorithm) |
Why This Matters
Lower MW and TPSA improve aqueous solubility and passive membrane permeability, reducing the risk of solubility-limited assay artifacts and enhancing CNS bioavailability in target-engagement studies.
- [1] Sildrug IBB Waw. Structure property calculation for C20H25N5O (CAS 303092-85-5). MW 351.45, clogP 3.23, TPSA 55.21, HBA 6, HBD 1. View Source
